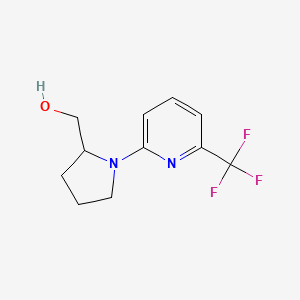

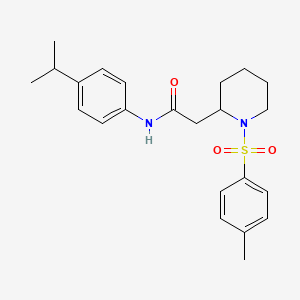

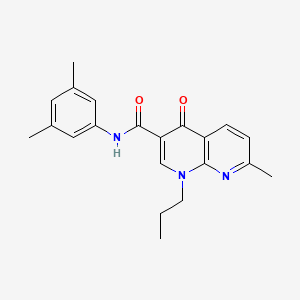

![molecular formula C20H23NO2S B2722702 5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 307513-73-1](/img/structure/B2722702.png)

5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is an adamantyl-based compound . Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional .

Synthesis Analysis

A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The ester was reduced to alcohol, then subjected to successive hydrobromination and dehydrobromination, thus producing 4,9-divinyl diamantane .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Adamantane derivatives are central to a variety of synthetic and transformational studies, serving as precursors or intermediates in the creation of structurally complex and biologically significant molecules. For example, the synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrate the potential for adamantane compounds in medicinal chemistry, highlighting their role in developing antiviral agents with specific structure-activity relationships (Füsun Göktaş et al., 2012). Similarly, the exploration of adamantane-containing compounds in the formation of stable carbocations through oxidative cleavage-cyclization processes showcases their utility in synthetic organic chemistry, providing pathways to novel oxaadamantane derivatives (Krasutsky et al., 2000).

Antimicrobial and Anti-inflammatory Properties

Adamantane derivatives have shown significant antimicrobial and anti-inflammatory activities, as seen in the synthesis, antimicrobial, and anti-inflammatory activity studies of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These studies reveal the potential of adamantane compounds as therapeutic agents against a range of bacterial and fungal pathogens, as well as their utility in treating inflammation (E. S. Al-Abdullah et al., 2014).

Photocycloaddition and Molecular Structure Studies

The study of photocycloaddition of fumaronitrile to adamantan-2-ones and the subsequent modification of face selectivity by inclusion in β-cyclodextrin and its derivatives provides insights into the stereochemical aspects of photocycloaddition reactions involving adamantane derivatives. These reactions are critical for understanding the chemical behavior of adamantane compounds under light-induced conditions, offering pathways to selectively modified adamantane-based structures (W. Chung et al., 1995).

Noncovalent Interactions and Crystallographic Analysis

The quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and QTAIM analysis exemplifies the importance of understanding the molecular structure and stability of adamantane derivatives. These studies not only reveal the intricate balance of intra- and intermolecular forces shaping the solid-state architecture of these compounds but also provide a foundation for designing molecules with tailored properties (A. El-Emam et al., 2020).

Orientations Futures

Adamantane derivatives are promising in the field of drug design, with potential therapeutics for iron overload disease, neurological conditions, malaria, tuberculosis, and cancers . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Propriétés

IUPAC Name |

2-(1-adamantyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-18-16-14-3-1-2-4-15(14)24-17(16)21-19(23-18)20-8-11-5-12(9-20)7-13(6-11)10-20/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBKIUFJKUZUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

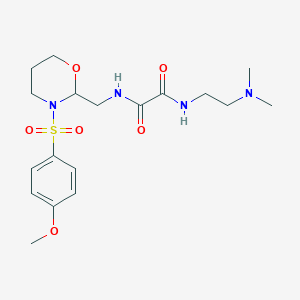

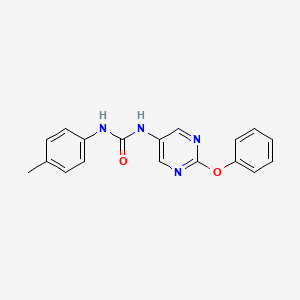

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

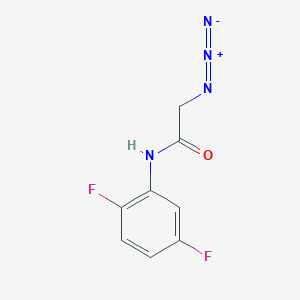

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)